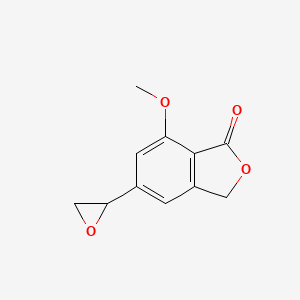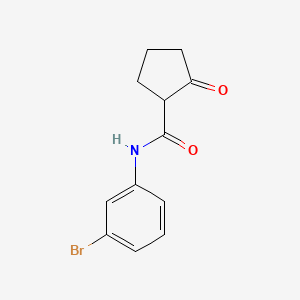
Tert-butyl 5-benzoylthiophen-2-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tert-butyl 5-benzoylthiophen-2-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenylcarbonyl group, and a thienyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 5-benzoylthiophen-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with a thienyl derivative under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
Tert-butyl 5-benzoylthiophen-2-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Tert-butyl 5-benzoylthiophen-2-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Tert-butyl 5-benzoylthiophen-2-ylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The specific pathways involved depend on the biological context and the target enzyme or receptor.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
Phenylcarbamate: Contains a phenyl group but lacks the thienyl group.
Thienylcarbamate: Contains a thienyl group but lacks the phenylcarbonyl group.
Uniqueness
Tert-butyl 5-benzoylthiophen-2-ylcarbamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both phenylcarbonyl and thienyl groups allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C16H17NO3S |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
tert-butyl N-(5-benzoylthiophen-2-yl)carbamate |
InChI |
InChI=1S/C16H17NO3S/c1-16(2,3)20-15(19)17-13-10-9-12(21-13)14(18)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,17,19) |
InChIキー |
COSZHSOTNXBHDW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC=C(S1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-dichloro-5-methoxy-2-isopropylbenzo[b]thiophen-3(2H)-one](/img/structure/B8279883.png)
![7-Iodo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8279894.png)







![1-[3-(2-{[5-(Ethylsulfonyl)-2-methoxyphenyl]amino}-1,3-oxazol-5-yl)phenyl]ethanone](/img/structure/B8279941.png)


![4-methylthieno-[3,4-b]-quinolin-9(4H)-one](/img/structure/B8279956.png)
